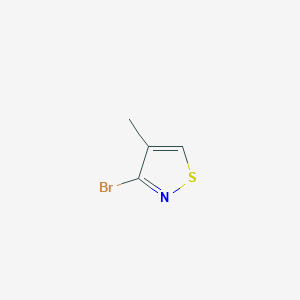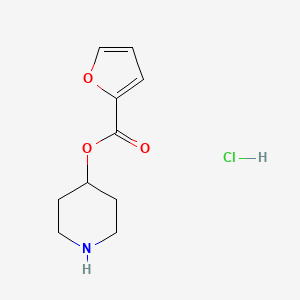![molecular formula C8H11ClN2O B1441122 3-[(6-Chlor-2-pyridinyl)amino]-1-propanol CAS No. 29449-86-3](/img/structure/B1441122.png)
3-[(6-Chlor-2-pyridinyl)amino]-1-propanol
Übersicht
Beschreibung
Pyridine derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceuticals and other biologically active compounds . They are characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives often involves nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks an electrophilic carbon on the pyridine ring . The specific synthesis pathway would depend on the exact structure of the desired product .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques, such as NMR and IR spectroscopy . X-ray diffraction can also be used to determine the crystal structure of the compound .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including alkylation, reduction, and reactions with azides . The specific reactions would depend on the substituents on the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its density, boiling point, and solubility, can be determined through various experimental methods . These properties are influenced by the structure of the compound .Wissenschaftliche Forschungsanwendungen
Antibiotische Mittel
Die Verbindung wurde bei der Synthese neuartiger α-Aminophosphonat-Derivate eingesetzt, die vielversprechend als antibakterielle Mittel erscheinen. Diese Derivate wurden auf ihre inhibitorische Aktivität gegenüber sowohl grampositiven als auch gramnegativen Bakterienstämmen sowie gegenüber Pilzstämmen getestet, mit mäßigem Erfolg. Das Vorhandensein bestimmter Reste, wie z. B. Coumarylthiazol, hat sich als Steigerung der inhibitorischen Aktivität gegenüber mikrobiellen Pathogenen herausgestellt .
Medizinische Chemie
In der medizinischen Chemie dient die Verbindung als Baustein für die Herstellung komplexerer Moleküle mit potenziellen therapeutischen Wirkungen. Ihre Einarbeitung in größere Strukturen ist entscheidend für die Entwicklung neuer Medikamente, die den bakteriellen Resistenzen entgegenwirken und wirksame Behandlungen bieten können .
Organische Synthese
„3-[(6-Chlor-2-pyridinyl)amino]-1-propanol“ wird in organischen Syntheseverfahren eingesetzt, wie z. B. der Kabachnik–Fields-Reaktion, um eine Vielzahl heterocyclischer Verbindungen herzustellen. Diese Reaktionen erfordern häufig Katalysatoren und spezifische Bedingungen, um die gewünschten Produkte zu erhalten .
Photo- und elektroaktive Materialien
Derivate der Verbindung wurden als Komponenten und Vorläufer für photo- und elektroaktive Materialien untersucht. Diese Materialien sind aufgrund ihrer Anwendungen in elektronischen Geräten, lumineszierenden Elementen, photoelektrischen Konversionselementen und Bildsensoren von Bedeutung .
Antitumoraktivität
Einige Derivate, die den Rest „this compound“ enthalten, haben eine potente Antitumoraktivität gezeigt. Das Vorhandensein spezifischer Substitutionen, wie z. B. Fluor und Chlor, wurde mit verstärkten Antitumoreffekten im Vergleich zu Standardbehandlungen wie 5-Fluorouracil in Verbindung gebracht .
Biokonjugation
Die Derivate der Verbindung wurden in Biokonjugationsreaktionen eingesetzt. Diese Reaktionen sind essentiell für die schnelle Anbindung biologischer Moleküle an verschiedene Substrate, was ein entscheidender Schritt bei der Entwicklung von diagnostischen und therapeutischen Wirkstoffen ist .
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure of the compound and its biological target . Without more specific information, it’s difficult to predict the mechanism of action of the compound you mentioned.
Safety and Hazards
Zukünftige Richtungen
The study of pyridine derivatives is a active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and exploring their potential applications .
Eigenschaften
IUPAC Name |
3-[(6-chloropyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRSHIIWCYOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)
![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)




![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)


